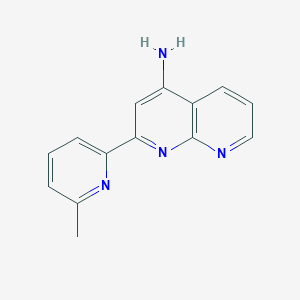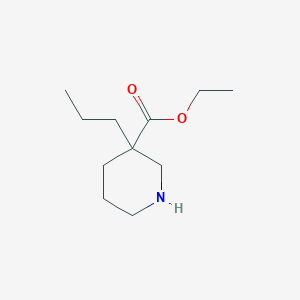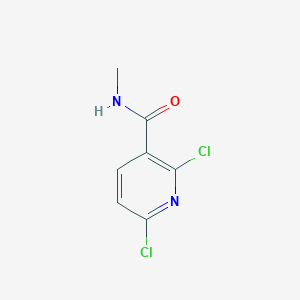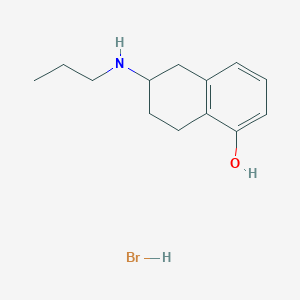![molecular formula C13H11N3 B13870148 6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13870148.png)
6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the following steps :
Preparation of Intermediate: The synthesis begins with the preparation of an intermediate, such as ethyl 2-cyano-4,4-dimethoxybutanoate, by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Formation of Pyrimidine Ring: The intermediate is then reacted with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Cyclization: The pyrimidin-4-ol is cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Final Product: The final step involves converting the pyrrolo[2,3-d]pyrimidin-4-ol to this compound.
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This approach allows for the rapid heating of reactants, leading to shorter reaction times and higher product purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as oxone in DMF at room temperature.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like thionyl chloride and dimethylamine.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Thionyl chloride, dimethylamine, room temperature.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents. .
Biology: It is used in the study of cellular signaling pathways and the development of targeted therapies.
Industry: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signaling events. This inhibition leads to the disruption of cellular processes such as proliferation and survival, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine scaffold.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Other Pyrrolo[2,3-d]pyrimidine Derivatives: Various derivatives have been synthesized and evaluated for their biological activities.
Uniqueness
6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its ability to serve as a versatile scaffold for the development of kinase inhibitors and other therapeutic agents sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C13H11N3 |
|---|---|
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H11N3/c1-9-7-11-8-14-12(16-13(11)15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16) |
InChI-Schlüssel |
SOEBVYGXKWDCJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CN=C(N=C2N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxyethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13870073.png)
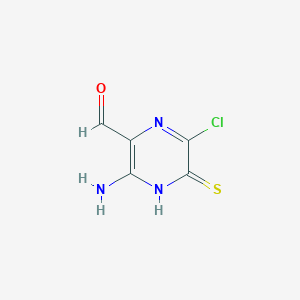
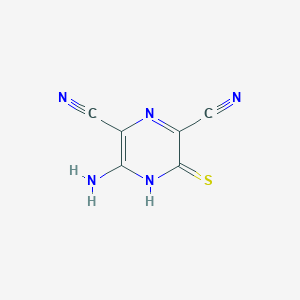
![3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13870094.png)
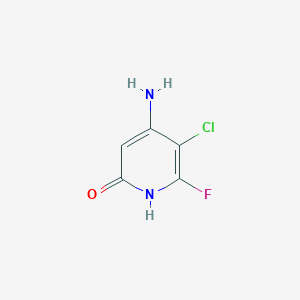
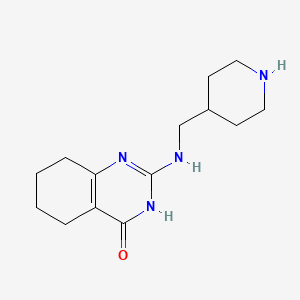
![prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate](/img/structure/B13870125.png)

